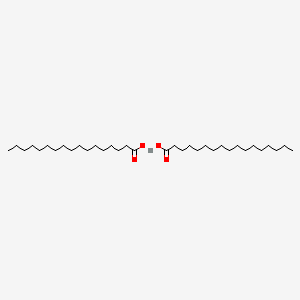
Calcium heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium heptadecanoate, also known as calcium margarate, is a calcium salt of heptadecanoic acid. It is a white, crystalline solid with the molecular formula C34H66CaO4. This compound is a type of fatty acid salt and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the heptadecanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C17H35COOH+Ca(OH)2→(C17H35COO)2Ca+2H2O
This reaction produces this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced by reacting heptadecanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting product is then purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Calcium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanoic acid and calcium oxide.
Reduction: It can be reduced to form heptadecanol and calcium hydroxide.
Substitution: It can undergo substitution reactions with other acids to form different calcium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the use of other carboxylic acids and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Heptadecanoic acid and calcium oxide.
Reduction: Heptadecanol and calcium hydroxide.
Substitution: Different calcium salts depending on the substituting acid.
Scientific Research Applications
Calcium heptadecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in studies related to lipid metabolism and fatty acid transport.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a stabilizer in plastics and as a lubricant in the production of various materials.
Mechanism of Action
The mechanism of action of calcium heptadecanoate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can bind to proteins, altering their structure and function. These interactions can influence various cellular processes, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Heptadecanoic acid: A saturated fatty acid with similar properties but without the calcium ion.
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in similar applications as calcium heptadecanoate.
Uniqueness
This compound is unique due to its specific fatty acid chain length (17 carbons), which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain fatty acids may not be effective.
Properties
CAS No. |
4499-95-0 |
|---|---|
Molecular Formula |
C34H66CaO4 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
calcium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
UJPOLGDCBGQHSF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















